

Imazamox Performance in Conventional vs. No-Till Farming Systems: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Imazamox**

Cat. No.: **B1671737**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicide **imazamox**'s performance in conventional tillage versus no-till farming systems. The analysis is based on experimental data focusing on soil persistence and carryover effects, weed control efficacy, and crop yield.

Executive Summary

Imazamox is a broad-spectrum imidazolinone herbicide effective for post-emergence control of many grass and broadleaf weeds. Its utility in different tillage systems is a critical area of research, as tillage practices significantly influence herbicide persistence, weed population dynamics, and crop performance.

Experimental data indicates that **imazamox** persists longer in undisturbed, no-till soils, particularly under conditions of low moisture and low soil pH. However, this increased persistence does not consistently lead to greater rotational crop injury. In some studies, no-till systems have shown less crop injury and higher yields in subsequent sensitive crops compared to conventional tillage, suggesting complex interactions between tillage, soil moisture, and herbicide bioavailability. While specific comparative data on weed control efficacy is limited, **imazamox** has demonstrated high levels of control for key weed species in reduced-tillage environments. The impact on primary crop yield is primarily linked to the effectiveness of weed control, with significant yield increases observed in **imazamox**-treated crops infested with susceptible weeds.

Data on Imazamox Performance by Tillage System

The following tables summarize quantitative data from studies evaluating **imazamox** performance.

Table 1: Imazamox Soil Persistence and Carryover Effect on Rotational Crop (Yellow Mustard) by Tillage System

This table presents data on the injury, biomass, and seed yield of yellow mustard planted one year after **imazamox** was applied to a preceding crop under three different tillage systems. Data is expressed as a percentage of the untreated control.

Tillage System	Visible Crop Injury (%)	Above-Ground Biomass (% of Control)	Seed Yield (% of Control)
Conventional Tillage	Higher Injury	46%	45%
Minimum Tillage	Intermediate Injury	45%	45%
No-Till (Direct Seed)	Lowest Injury	55%	55%

(Data synthesized from a study conducted in the Pacific Northwest across multiple locations and years. The study concluded that tillage did not enhance the dissipation of imazamox, and no-till plots exhibited the least injury and highest biomass and yield in the rotational crop[1].)

Table 2: Efficacy of Imazamox on Key Weed Species

This table summarizes the weed control efficacy of **imazamox** on several key agricultural weeds as reported in various field trials. While these studies were not always direct comparisons of tillage systems, they establish the herbicide's general effectiveness.

Target Weed	Efficacy (% Control)	Tillage Context / Notes
Jointed Goatgrass (Aegilops cylindrica)	61% - 97%	Studied in herbicide-resistant wheat; effective in dryland environments[2].
Downy Brome (Bromus tectorum)	91% or more	Data from early application timing in winter wheat[3].
Feral Rye (Secale cereale)	90%	When applied early (1-6 leaf stage); efficacy drops with later applications[4].
Rattail Fescue (Vulpia myuros)	>90%	With early application; later applications are less effective (60-75%)[4].
Prickly Lettuce (Lactuca serriola)	71% - 92%	When applied post-emergence with adjuvants[5].
Mayweed Chamomile (Anthemis cotula)	59% - 93%	With pre-plant or pre-emergence sulfentrazone; imazamox provides some post-emergence control[5].

Table 3: Impact of Imazamox Application on Crop Yield

This table shows the effect of **imazamox** on the yield of the target crop (by controlling weeds) and on a subsequent rotational crop (due to soil carryover).

Crop	Tillage System	Parameter	Yield Impact
Herbicide-Resistant Wheat	Reduced Tillage	Primary Crop Yield vs. Weedy Check	+19% to +41%
Rotational Spring Barley	Not specified	Rotational Crop Yield vs. Untreated	-31% (at 45 g/ha rate)
Rotational Spring Barley	Not specified	Rotational Crop Yield vs. Untreated	-79% (at 90 g/ha rate)
Rotational Canola	Not specified	Rotational Crop Yield vs. Untreated	-89% (at 45 g/ha rate)
(Primary crop yield data is from trials controlling jointed goatgrass[2]. Rotational crop data demonstrates carryover potential in low-rainfall, low-pH soils.)			

Experimental Protocols

The data presented is based on field studies employing rigorous experimental designs. A representative protocol for comparing **imazamox** performance in different tillage systems is detailed below.

Objective: To determine the effect of tillage system on the weed control efficacy, soil persistence, and rotational crop safety of **imazamox** applied to herbicide-resistant winter wheat.

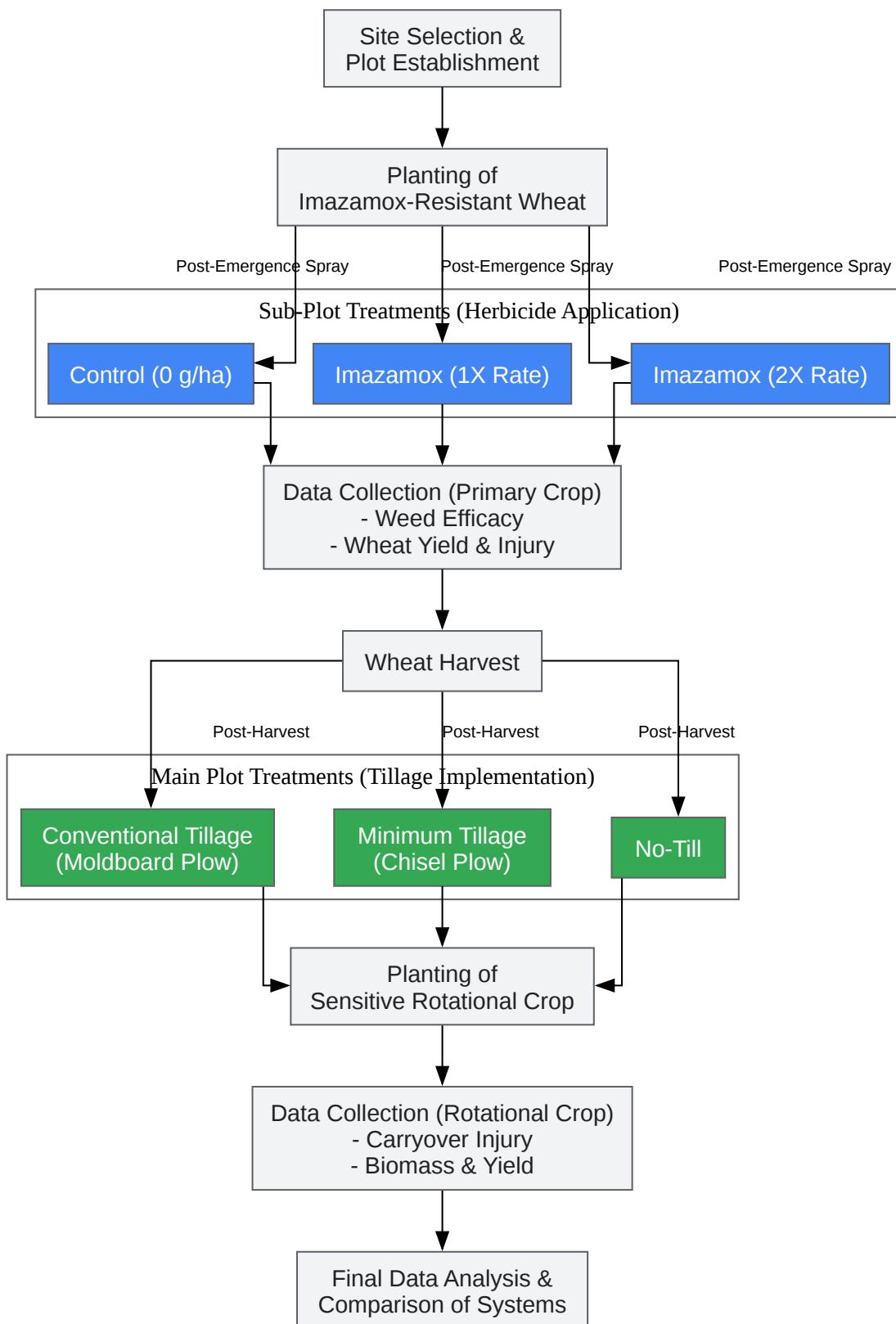
Experimental Design:

- **Design:** Randomized complete block design (RCBD) with a split-plot arrangement and four replications.

- Main Plots: Tillage Systems (Conventional, Minimum, No-Till).
- Sub-Plots: Herbicide Rates (e.g., 0 g/ha, 45 g/ha [1X rate], 90 g/ha [2X rate]).

Site Characteristics:

- Soil Type: Silt loam with known pH, organic matter content, and textural analysis.
- Crop History: Documented for at least three years prior to the experiment.


Methodology:

- Plot Establishment: Plots (e.g., 3m x 12m) are established. A uniform population of imidazolinone-resistant (Clearfield®) winter wheat is planted.
- Herbicide Application:
 - **Imazamox** is applied post-emergence at the 3- to 5-leaf stage of the wheat.
 - Application is made using a calibrated backpack or tractor-mounted sprayer delivering a specified volume (e.g., 150 L/ha) at a constant pressure (e.g., 207 kPa).
 - Adjuvants, such as a nonionic surfactant (0.25% v/v) and a nitrogen source (e.g., 28% UAN at 2.5% v/v), are included as per standard recommendations.
- Tillage Implementation:
 - Following the harvest of the winter wheat, the main plot tillage treatments are implemented.
 - Conventional Tillage: Moldboard plow followed by secondary tillage (e.g., discing) to create a fine seedbed.
 - Minimum Tillage: Chisel plow or heavy discing, leaving significant residue on the surface.
 - No-Till: No soil disturbance other than the seeding operation.

- Rotational Crop Planting: A sensitive rotational crop (e.g., yellow mustard, canola, or non-resistant wheat) is planted across all plots in the following spring[1].
- Data Collection:
 - Weed Control: Weed density and biomass are measured by species in the primary wheat crop at 21 and 56 days after treatment (DAT). Efficacy is calculated as a percentage reduction relative to the untreated control.
 - Primary Crop Response: Wheat injury (stunting, chlorosis) is visually rated. Grain yield is measured at harvest from the center of each plot and adjusted for moisture content.
 - Rotational Crop Injury (Carryover): Visual injury ratings, plant height, stand counts, and above-ground biomass of the rotational crop are collected. Crop yield is determined at maturity.
 - Soil Analysis: Soil samples may be collected at intervals to determine the dissipation rate (DT50) of **imazamox** under each tillage regime via bioassay or chemical analysis.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparing **imazamox** in different tillage systems.

Discussion and Conclusion

The choice between conventional and no-till farming systems has significant implications for weed management strategies and herbicide performance. **Imazamox** is effective in both systems, but its behavior, particularly its soil persistence, is moderated by tillage[1][4].

- Persistence and Carryover: The primary finding across multiple studies is that **imazamox** degradation is slower in no-till systems due to the lack of soil incorporation and potentially altered microbial activity and soil moisture profiles[4]. This creates a higher potential for carryover. However, research also shows that the bioavailability of the herbicide residue may be lower or that improved soil health in no-till systems mitigates the impact, leading to less crop injury in some cases[1]. The risk of carryover injury is highest in soils with low pH and in low-rainfall environments, regardless of tillage practice.
- Weed Efficacy: No-till farming relies heavily on herbicides for weed control, making the efficacy of products like **imazamox** critical. Its demonstrated control of problematic weeds like jointed goatgrass and feral rye is a key benefit for no-till wheat producers[2][4]. The lack of soil disturbance in no-till prevents the burial of weed seeds, but it also means that surface-applied herbicides are the primary line of defense. For effective control, application timing and the use of appropriate adjuvants are crucial[3][4].
- Crop Yield: In the primary crop, **imazamox** can significantly increase yields by reducing weed competition, and this benefit is expected in both tillage systems[2]. In the rotational crop, yield impacts are a function of carryover injury. As shown in Table 1, while **imazamox** persists longer in no-till soils, the final yield of a sensitive follow-crop was higher in the no-till system compared to conventional tillage, indicating a complex relationship that may favor no-till in certain environments[1].

In conclusion, **imazamox** is a versatile herbicide compatible with both conventional and no-till systems. Researchers and professionals should consider that while no-till increases the herbicide's soil persistence, it does not automatically translate to greater rotational crop damage and may, under certain conditions, offer a more favorable environment for subsequent crops compared to tilled systems. The decision to use **imazamox** should be integrated with a broader management strategy that accounts for soil type, climate, and crop rotation to maximize weed control while minimizing carryover risk.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [repositori.udl.cat](#) [repositori.udl.cat]
- 2. [thepharmajournal.com](#) [thepharmajournal.com]
- 3. [scholarworks.uark.edu](#) [scholarworks.uark.edu]
- 4. [researchgate.net](#) [researchgate.net]
- 5. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [Imazamox Performance in Conventional vs. No-Till Farming Systems: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671737#imazamox-performance-in-conventional-vs-no-till-farming-systems>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com